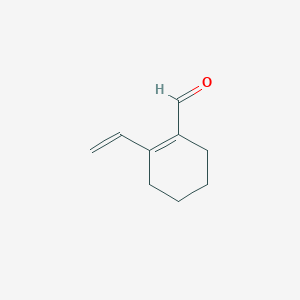
1-Cyclohexene-1-carboxaldehyde, 2-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- is an organic compound characterized by the presence of a cyclohexene ring with an aldehyde group and an ethenyl substituent. This compound is an α,β-unsaturated aldehyde, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- can be synthesized through various methods. One common approach involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the corresponding aldehyde. Another method includes the oxidation of cyclohexanol to cyclohexanone, followed by a Wittig reaction to introduce the ethenyl group .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X₂).
Major Products:
Oxidation: 1-Cyclohexene-1-carboxylic acid.
Reduction: 1-Cyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways. The compound’s reactivity with nucleophiles makes it a valuable tool in chemical biology for probing enzyme activities and cellular processes .
Comparison with Similar Compounds
- 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
- Cyclohexanecarboxaldehyde
- Cyclopentanecarboxaldehyde
- 3-Cyclohexene-1-carboxaldehyde
Comparison: 1-Cyclohexene-1-carboxaldehyde, 2-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. For example, 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- has additional methyl groups that influence its steric and electronic properties, making it less reactive in certain types of reactions .
Properties
CAS No. |
21403-37-2 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethenylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h2,7H,1,3-6H2 |
InChI Key |
MKSPICMHOAGUQT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















